molecular formula C9H11BO3 B2758711 4-Acetyl-2-methylphenylboronic acid CAS No. 2096331-11-0

4-Acetyl-2-methylphenylboronic acid

Cat. No.: B2758711
CAS No.: 2096331-11-0
M. Wt: 177.99
InChI Key: UMMXHEAOPLVLKG-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylphenylboronic acid (CAS: 2096331-11-0) is a boronic acid derivative featuring an acetyl group at the para position and a methyl group at the ortho position on the phenyl ring. Its molecular formula is C₉H₁₁BO₃, with a molecular weight of 193.99 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science. The acetyl group enhances electron-withdrawing effects, while the methyl group introduces steric hindrance, both of which influence reactivity and selectivity in organic transformations .

Properties

IUPAC Name

(4-acetyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMXHEAOPLVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-acetyl-2-methylphenyl bromide) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Another method involves the direct borylation of aromatic compounds using boron reagents.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and compatibility with various functional groups. Additionally, continuous flow processes and automated synthesis platforms are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Oxidation to Phenolic Derivatives

Arylboronic acids undergo oxidation to phenols under mild conditions. For 4-acetyl-2-methylphenylboronic acid (structure shown below), sodium ascorbate in DMF at ambient air efficiently converts the boronic acid group to a hydroxyl group:

text
Reaction: ArB(OH)₂ → ArOH Conditions: Na ascorbate (2 equiv), DMF, air, 18 h Yield: 85–95% (based on analogous substrates) [1]

Key Observations :

  • The electron-withdrawing acetyl group slightly reduces reaction rates compared to methoxy-substituted analogs but does not impede conversion.

  • Steric effects from the 2-methyl group are minimal due to the ortho position’s tolerance in oxidation mechanisms .

Representative Data :

SubstrateProductYield (%)
4-Methoxyphenylboronic acid4-Methoxyphenol95
4-Bromophenylboronic acid4-Bromophenol68
2,4-Dichlorophenylboronic acid2,4-Dichlorophenol72

Suzuki-Miyaura Cross-Coupling

This boronic acid participates in palladium-catalyzed coupling with aryl halides. Its acetyl group enhances electrophilicity at the boron center, enabling efficient transmetalation:

text
General Reaction: ArB(OH)₂ + Ar'-X → Ar-Ar' Catalyst: Pd(OAc)₂ (1 mol%) Base: K₂CO₃ Solvent: EtOH/H₂O (1:1) Yield: 70–80% (analogous systems) [4][7]

Case Study :

  • Coupling with 4-bromobenzonitrile under biphasic conditions (EtOH/H₂O) yields 4'-acetyl-2-methylbiphenyl-4-carbonitrile .

  • Steric hindrance from the 2-methyl group necessitates longer reaction times (3–4 h) compared to unsubstituted analogs .

Optimized Conditions :

ParameterValue
Temperature25–80°C
Equivalents of Halide1.1 equiv
AdditivesTBAB (phase transfer)

Hydrolysis to Carboxylic Acids

Under acidic conditions, the acetyl group remains stable while the boronic acid undergoes hydrolysis. Trifluoroacetic acid (TFA) at 60°C selectively cleaves the boron-carbon bond:

text
Reaction: ArB(OH)₂ → ArCOOH Conditions: TFA, 60°C, 12 h Yield: 84% (for 4-acetyl-2-methylbenzoic acid) [3]

Mechanistic Note :

  • Protodeboronation competes with hydrolysis but is suppressed by electron-withdrawing substituents .

Protodeboronation and Stability

The compound exhibits moderate stability in neutral aqueous solutions but undergoes rapid protodeboronation under strongly acidic or basic conditions:

text
Acid-Catalyzed Pathway: ArB(OH)₂ + H⁺ → ArH + B(OH)₃ Base-Catalyzed Pathway: ArB(OH)₂ + OH⁻ → ArB(OH)₃⁻ → ArH + B(OH)₄⁻

Kinetic Data :

  • Half-life in pH 7 buffer: >24 h

  • Half-life in 1M HCl: 1–2 h

Comparative Reactivity Table

Reaction TypeKey Reagent/ConditionProductYield (%)
OxidationNa ascorbate/DMF4-Acetyl-2-methylphenol~85
Suzuki CouplingPd(OAc)₂/K₂CO₃Biaryls70–80
HydrolysisTFA4-Acetyl-2-methylbenzoic acid84

Scientific Research Applications

Organic Synthesis

The primary application of 4-acetyl-2-methylphenylboronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are pivotal in synthesizing complex organic molecules. For instance, it has been utilized in the synthesis of furo[2,3-b]pyridines, showcasing its effectiveness in gram-scale reactions .

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving this compound

Reaction ConditionsYield (%)Notes
Pd(OAc)₂/PCy₃, MeCN, KF, 70 °C51%Moderate yield observed
Pd₂(dba)₃, Xylene, KF, 170 °C37%Longer reaction time required
PEPPSI-SiPr, THF, rtSM recoveredLow reactivity noted

Biological Applications

Boronic acids, including this compound, have shown promise in biological applications due to their ability to interact with biomolecules. They are being investigated for their potential as enzyme inhibitors. For example, studies have indicated that boronic acid derivatives can inhibit certain enzymes involved in cancer progression and diabetes management .

Case Study: Enzyme Inhibition
Research has demonstrated that certain boronic acids can effectively inhibit proteases and glycosidases. These interactions are crucial for developing therapeutic agents targeting diseases like cancer and diabetes.

Material Science

In material science, this compound is used to synthesize advanced materials and polymers with tailored properties. Its ability to form stable complexes with various substrates makes it suitable for creating functional materials that can be utilized in sensors and drug delivery systems.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Acetyl-2-methylphenylboronic acid with structurally related boronic acids:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications/Notes
This compound 193.99 Not reported -B(OH)₂, -COCH₃ (para), -CH₃ (ortho) Suzuki couplings; drug intermediates
4-Acetylphenylboronic acid 163.97 240–244 -B(OH)₂, -COCH₃ (para) Pharmaceuticals, agrochemicals
3-Acetylphenylboronic acid 163.97 204–206 -B(OH)₂, -COCH₃ (meta) Research reagent
5-Acetyl-2-methoxyphenylboronic acid 195.98 Not reported -B(OH)₂, -COCH₃ (meta), -OCH₃ (ortho) Electron-donating substituent enhances reactivity
4-Acetyl-2-nitrophenylboronic acid 208.99 Not reported -B(OH)₂, -COCH₃ (para), -NO₂ (ortho) Electron-withdrawing nitro group modifies electronic profile

Key Observations :

  • Substituent Position : The para-acetyl group in 4-Acetylphenylboronic acid results in a higher melting point (240–244°C) compared to its meta-substituted analog (3-Acetylphenylboronic acid, 204–206°C) due to symmetrical packing .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-Acetyl-2-nitrophenylboronic acid) increase the electrophilicity of the boron atom, enhancing reactivity in Suzuki reactions, whereas electron-donating groups (e.g., -OCH₃ in 5-Acetyl-2-methoxyphenylboronic acid) may stabilize intermediates .

Reactivity in Cross-Coupling Reactions

  • 4-Acetylphenylboronic Acid : Demonstrates high reactivity in coupling with aryl halides due to the para-acetyl group’s electron-withdrawing nature, facilitating transmetallation steps .
  • This compound : Steric hindrance from the ortho-methyl group may reduce reaction yields with bulky substrates but improve selectivity in asymmetric syntheses .
  • 4-Acetyl-2-nitrophenylboronic Acid : The nitro group further activates the boronic acid, enabling couplings under milder conditions but may complicate purification due to byproduct formation .

Biological Activity

4-Acetyl-2-methylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}B_{O}_3. The presence of both acetyl and methyl groups influences its reactivity and stability, making it a versatile building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions .

Targeting Enzymes
this compound primarily acts through the inhibition of serine proteases by forming covalent bonds with the active site serine residue. This interaction leads to the modulation of enzyme activity, affecting various biochemical pathways.

Transmetalation Process
The compound participates in transmetalation during the Suzuki–Miyaura reaction, where it facilitates the formation of carbon–carbon bonds. This reaction is crucial for synthesizing complex organic molecules.

Biochemical Interactions

Binding Properties
The boronic acid moiety allows this compound to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with carbohydrate-binding proteins, influencing signaling pathways related to carbohydrate recognition .

Cellular Effects
In cellular studies, this compound has been shown to modulate cell signaling pathways by inhibiting certain kinases. Such inhibition alters the phosphorylation states of key proteins involved in cell proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors.

Antiviral Activity

A study evaluated various boronic acid derivatives for their antiviral activity against HIV-1 and HIV-2. While specific data for this compound was not highlighted, related compounds demonstrated significant antiviral effects, suggesting potential applications for this class of compounds in treating viral infections .

Cancer Research

Research has indicated that arylboronic acids, including this compound, may act as inhibitors of cancer-related pathways. For instance, compounds with similar structures have shown promise as g-secretase inhibitors and antagonists for various receptors implicated in cancer progression .

Pharmacokinetics

The compound exhibits susceptibility to hydrolysis at physiological pH, which can influence its pharmacokinetic profile. Understanding these properties is essential for optimizing its therapeutic use.

Metabolic Pathways

Metabolism of this compound involves cytochrome P450 enzymes leading to hydroxylated and demethylated metabolites. These metabolites can further interact with other enzymes, affecting overall cellular metabolism.

Summary Table of Biological Activities

Activity Description
Enzyme Inhibition Inhibits serine proteases; modulates kinase activity
Antiviral Potential Related compounds exhibit antiviral activity against HIV
Gene Expression Modulation Interacts with transcription factors affecting gene transcription
Metabolic Interaction Metabolized by cytochrome P450; forms conjugated products for excretion

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